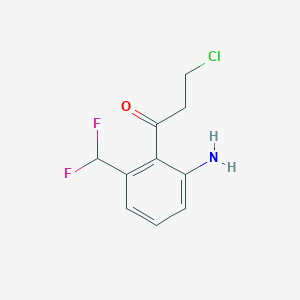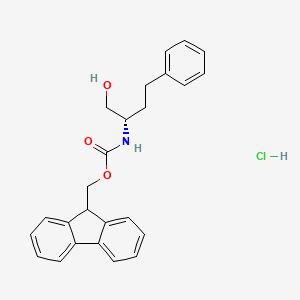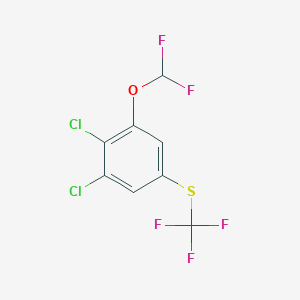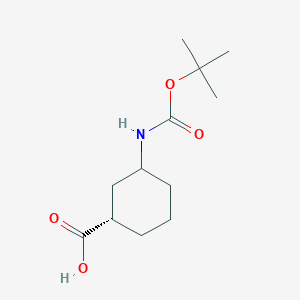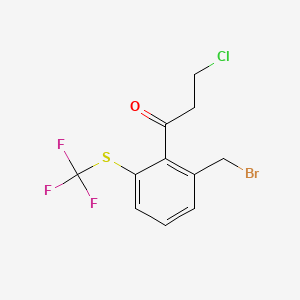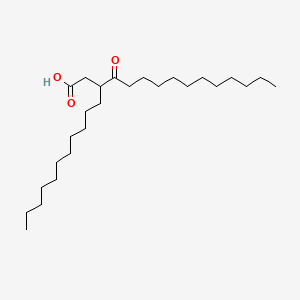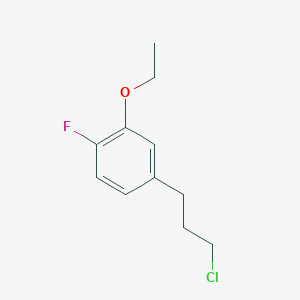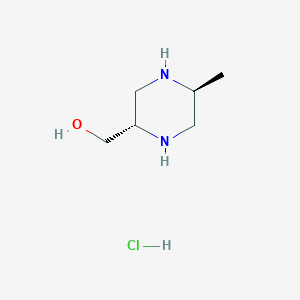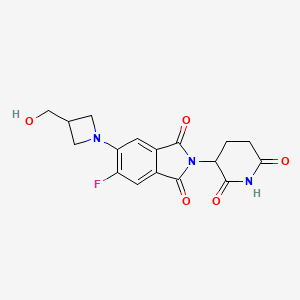
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a piperidine ring, a fluoro-substituted isoindoline core, and an azetidine moiety, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoro group, and the construction of the azetidine moiety. The following is a general outline of the synthetic route:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester. Common reagents for this step include strong acids or bases to facilitate the cyclization process.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This step requires careful control of reaction conditions to ensure selective fluorination.
Construction of the Azetidine Moiety: The azetidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol. This step may involve the use of protecting groups to ensure selective formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophilic reagents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound’s unique properties may make it useful in the development of new industrial catalysts or other chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. The fluoro group and the azetidine moiety may play important roles in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: A well-known compound with a similar isoindoline-1,3-dione core structure.
Lenalidomide: A derivative of thalidomide with enhanced biological activity.
Pomalidomide: Another derivative of thalidomide with distinct pharmacological properties.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione is unique due to the presence of the fluoro group and the azetidine moiety, which are not found in the similar compounds listed above. These structural features may confer unique biological activities and chemical reactivity, making this compound a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C17H16FN3O5 |
|---|---|
Poids moléculaire |
361.32 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-[3-(hydroxymethyl)azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16FN3O5/c18-11-3-9-10(4-13(11)20-5-8(6-20)7-22)17(26)21(16(9)25)12-1-2-14(23)19-15(12)24/h3-4,8,12,22H,1-2,5-7H2,(H,19,23,24) |
Clé InChI |
VQWPUJJZXZBJDW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CC(C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


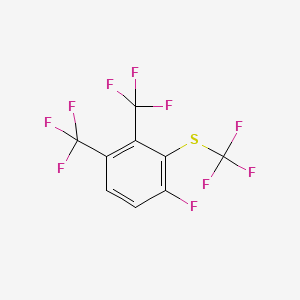

![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)

